REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1.Cl.ClC1C=CN=CC=1.O1CCOCC1>C(OCC)C>[Cl:1][C:2]1[N:7]=[C:6]([N:8]2[CH:14]=[CH:18][CH:17]=[CH:16]2)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
14.64 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=N1)N1C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |